4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid
Description
Table 1: Physical and Chemical Properties
Historical Context of Boronic Acid Derivatives in Organic Chemistry
Boronic acids have been integral to synthetic chemistry since their discovery by Edward Frankland in 1860. Early applications focused on their role as intermediates in organoboron chemistry, but their utility expanded dramatically with the advent of cross-coupling reactions. The Suzuki-Miyaura coupling , developed in the 1980s, revolutionized carbon-carbon bond formation by enabling the coupling of arylboronic acids with aryl halides under palladium catalysis. This reaction’s efficiency and functional group tolerance made boronic acids indispensable in pharmaceutical and materials science.
This compound exemplifies advancements in substituent engineering to modulate reactivity. Early boronic acids, such as phenylboronic acid, lacked steric hindrance, leading to undesired side reactions. The introduction of alkyl groups (e.g., isopropyl, methyl) in modern derivatives enhances stability and selectivity, particularly in aqueous or protic environments.
Significance of Substituent Effects in Arylboronic Acid Design
The substituents on this compound play critical roles in its chemical behavior:
Steric Effects :
Electronic Effects :
Comparative Analysis :
Table 2: Substituent Effects on Boronic Acid Reactivity
| Substituent Type | Example Group | Impact on Reactivity | Stability |
|---|---|---|---|
| Electron-donating | -CH₃ (methyl) | Enhanced nucleophilicity | Moderate stability |
| Electron-withdrawing | -NO₂ (nitro) | Higher reactivity | Low stability |
| Sterically bulky | -C(CH₃)₂ (isopropyl) | Reduced side reactions | High stability |
Properties
IUPAC Name |
[4-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12(2)16-9-4-13(3)10-17(16)21-11-14-5-7-15(8-6-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSTYQOBCWTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584776 | |
| Record name | (4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-58-6 | |
| Record name | (4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-58-6 | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step process involving:
- Formation of the phenoxymethyl substituent : This is typically introduced by alkylation of 2-isopropyl-5-methylphenol with a suitable halomethyl phenylboronic acid derivative.
- Installation of the boronic acid group : Achieved either by direct borylation of the corresponding aryl halide or by Suzuki-Miyaura cross-coupling using boronate esters or boronic acids as coupling partners.
- Catalysis : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate are commonly employed.
- Base and solvent : Bases like potassium carbonate or sodium carbonate and solvents such as toluene, ethanol, or 1,2-dimethoxyethane (DME) with water are used to facilitate the reaction.
Detailed Synthetic Route Example
A representative synthetic pathway involves the following steps:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Reaction of 2-isopropyl-5-methylphenol with bromomethylphenylboronic acid derivative, K2CO3 base, Pd catalyst, toluene, reflux | Alkylation to introduce the phenoxymethyl substituent | Not specified |
| 2 | Suzuki-Miyaura coupling of aryl bromide intermediate with bis(pinacolato)diboron or phenylboronic acid, Pd catalyst, base (Na2CO3 or K3PO4), solvents (ethanol, water, toluene), 90-110°C, 3-8 h | Formation of the boronic acid moiety | Up to 90-100% (depending on conditions) |
Example from related synthesis of 4-isopropylphenylboronic acid:
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride |
| Base | Sodium carbonate (aqueous 2M) or potassium phosphate |
| Solvent | Ethanol/water/toluene or DME/water |
| Temperature | 90-110°C |
| Reaction time | 3-8 hours |
| Work-up | Saturated aqueous NaCl extraction, drying over Na2SO4, silica gel column chromatography, recrystallization |
| Yield | 90-100% |
This method can be adapted to the target compound by substituting the appropriate phenol and aryl halide precursors.
Industrial Production Considerations
On an industrial scale, continuous flow synthesis is often employed for efficiency and reproducibility. Automated reactors allow precise control over temperature, reaction time, and mixing, which enhances yield and purity. Advanced purification techniques such as recrystallization and solvent extraction are preferred over silica gel chromatography to avoid boronic acid adsorption and degradation.
Reaction Conditions and Their Influence on Yield and Purity
| Factor | Optimal Condition | Effect on Yield and Purity |
|---|---|---|
| Temperature | ≤110°C (boronation ≤60°C) | Higher temperatures can induce boroxin formation, reducing purity |
| Catalyst Loading | Typically 0.1-1 mol% Pd | Insufficient catalyst lowers conversion; excess increases cost |
| Base | Sodium carbonate or potassium phosphate | Ensures deprotonation and facilitates coupling |
| Solvent | Mixed aqueous-organic (toluene/ethanol/water or DME/water) | Balances solubility and reactivity |
| Reaction Time | 3-8 hours | Insufficient time lowers yield; prolonged time may cause side reactions |
| Purification | Recrystallization preferred; avoid silica gel chromatography | Minimizes loss and decomposition of boronic acid |
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR confirm structural integrity and substitution pattern.
- High-Performance Liquid Chromatography (HPLC) : Using C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to suppress boronic acid ionization for purity assessment.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Melting Point and Recrystallization Behavior : Used to assess compound purity and batch consistency.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value | Notes |
|---|---|---|---|
| Catalyst | Pd(0) or Pd(II) complexes | 0.1-1 mol% | Tetrakis(triphenylphosphine)palladium(0) common |
| Base | Carbonates or phosphates | 2M aqueous solutions | Sodium carbonate or potassium phosphate |
| Solvent | Mixed aqueous-organic | Toluene/ethanol/water or DME/water | Solubility and reaction medium balance |
| Temperature | Reaction temperature | 90-110°C (boronation ≤60°C) | Controls reaction rate and side reactions |
| Reaction Time | Duration | 3-8 hours | Optimized for maximum yield |
| Purification | Method | Recrystallization, solvent extraction | Avoid silica gel chromatography for boronic acids |
| Yield | Product yield | 90-100% | High yields achievable with optimized conditions |
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The phenylboronic acid moiety can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid serves as a critical reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is pivotal for constructing complex organic molecules used in pharmaceuticals and materials science.
Biology
The compound has been investigated for its potential as a biochemical probe to study cellular processes. It has shown promise in synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various molecular targets enhances its utility in biological research .
Medicine
In the medical field, this compound is being explored for its therapeutic properties. Studies indicate its potential in developing pharmaceuticals aimed at treating diseases such as cancer due to its cytotoxic effects against specific cancer cell lines . Additionally, its role as an enzyme inhibitor is noteworthy, particularly against β-lactamases, which are crucial in combating antibiotic resistance .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibiotics.
Anticancer Activity
The anticancer potential is particularly significant, with studies revealing that phenylboronic acid derivatives can induce apoptosis selectively in cancer cell lines such as MCF-7 breast cancer cells. IC50 values suggest substantial growth inhibition, highlighting their potential as targeted therapies .
Enzyme Inhibition
The compound's ability to inhibit enzymes like KPC-2 β-lactamase showcases its relevance in medicinal chemistry. The inhibition type is competitive, with reported Ki values indicating strong binding affinity that enhances the efficacy of β-lactam antibiotics against resistant strains .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Enhanced activity against resistant bacterial strains compared to traditional antibiotics. |
| Cytotoxicity Assessment | Induced apoptosis selectively in cancer cell lines while sparing normal cells. |
Mechanism of Action
The primary mechanism of action for 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic acid moiety, which allows for efficient and selective coupling reactions .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Methylphenylboronic acid: Another derivative with a methyl group on the phenyl ring.
2-Isopropylphenylboronic acid: Contains an isopropyl group, similar to the compound .
Uniqueness: 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both isopropyl and methyl groups on the phenoxy moiety enhances its steric and electronic properties, making it particularly useful in the synthesis of complex organic molecules .
Biological Activity
4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid (CAS number: 1072951-58-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound possesses a molecular formula of C17H21BO3. Its structure allows it to interact with various biological targets, primarily through the formation of reversible covalent bonds with diols, which is characteristic of boronic acids. This interaction is crucial for modulating enzyme activities and influencing signaling pathways within cells.
Mechanism of Action:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
- Receptor Modulation: It can also act as a ligand for certain receptors, influencing downstream signaling pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Cardiovascular Effects: The compound has been explored as a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a significant role in platelet activation and thrombosis. This selectivity could lead to therapeutic applications in preventing thrombotic events without affecting normal hemostasis .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various boronic acids, including this compound, against resistant strains of Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, suggesting its potential as an adjunct in antibiotic therapies .
Case Study: Antitumor Activity
In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid, and what challenges arise during its synthesis?
- Methodological Answer : A typical synthesis involves Suzuki-Miyaura cross-coupling or Miyaura borylation, where the phenolic ether moiety is introduced via nucleophilic substitution or esterification. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the phenyl ring (e.g., avoiding para/meta isomer byproducts) .
- Boronic Acid Stability : Preventing boroxine formation during dehydration, which requires inert atmospheres and low-temperature conditions .
- Purification : Silica gel chromatography may lead to irreversible binding of boronic acids; alternatives like recrystallization or ion-exchange resins are preferred .
Table 1 : Example Synthesis Steps for Analogous Boronic Acids
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenolic ether formation | K₂CO₃, DMF, 80°C | 65–75 | |
| 2 | Borylation | Pd(dppf)Cl₂, B₂Pin₂, THF | 50–60 |
Q. How can researchers optimize purification protocols for this boronic acid derivative?
- Methodological Answer :
- Chromatography Alternatives : Use reverse-phase HPLC with acetonitrile/water gradients to avoid silica gel interactions .
- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to isolate crystalline products, monitoring for boroxine peaks via FT-IR (broad ~1,350 cm⁻¹ B-O stretches) .
- Quality Control : Validate purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and HPLC (>95% purity threshold) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and methyl groups) and aromatic coupling patterns .
- X-ray Crystallography : Resolve steric effects of the bulky phenoxy group; compare Hirshfeld surfaces to analyze supramolecular interactions (e.g., hydrogen bonding with boronic acid groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~314.2 g/mol).
Advanced Research Questions
Q. How does steric hindrance from the 2-isopropyl-5-methylphenoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 4-methoxyphenylboronic acid) using Pd-catalyzed couplings. Monitor intermediates via in situ ¹⁹F NMR (if fluorinated substrates are used) .
- DFT Calculations : Model transition states to quantify steric effects (e.g., increased activation energy due to hindered Pd-B interaction) .
- Experimental Validation : Use competitive coupling reactions with electronically similar but sterically unhindered boronic acids to isolate steric vs. electronic contributions .
Q. What supramolecular applications are feasible for this boronic acid, given its structural features?
- Methodological Answer :
- Host-Guest Chemistry : Test saccharide binding at physiological pH using fluorescence titration (e.g., competition assays with Alizarin Red S) .
- Coordination Polymers : Screen for metal-organic framework (MOF) formation with lanthanides or transition metals; analyze porosity via BET surface area measurements .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystalline phases to predict stability .
Q. How does pH affect the stability and functionality of this compound in aqueous systems?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C) with LC-MS monitoring. Boronic acids typically degrade via protodeboronation under acidic conditions .
- Reversibility Testing : Evaluate esterification with diols (e.g., fructose) at varying pH; measure equilibrium constants via ¹H NMR integration .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to bacterial lectins or glycosidases, focusing on the boronic acid’s role as a transition-state analog .
- Docking Studies : Use AutoDock Vina to screen against PDB structures (e.g., β-lactamase enzymes) and validate with SPR binding assays .
Q. How should researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?
- Methodological Answer :
- Case Study : If NMR suggests planar geometry but X-ray shows puckering, re-examine sample purity and solvent effects.
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in crystallography .
- Complementary Techniques : Pair Raman spectroscopy with DFT-simulated spectra to resolve discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
